1-(3,5-Dimethoxyphenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the piperazine ring, and it is commonly used in various scientific research applications .
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride typically involves the reaction of 3,5-dimethoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)piperazine: This compound has methyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
1-(4-Methoxyphenyl)piperazine: The position of the methoxy group affects the compound’s interaction with biological targets and its overall activity.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14;/h7-9,13H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOUOXHKUVDOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.